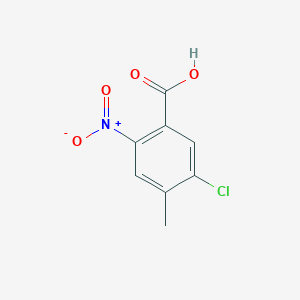

5-Chloro-4-methyl-2-nitrobenzoic acid

Description

5-Chloro-4-methyl-2-nitrobenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position. Substituted benzoic acids are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

5-chloro-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGAORZJNYXGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2-nitrobenzoic acid typically involves the nitration of 4-chloro-2-methylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and concentration control.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas, Palladium on carbon, Ethanol as solvent

Substitution: Sodium methoxide, Methanol as solvent

Esterification: Methanol, Sulfuric acid as catalyst

Major Products Formed

Reduction: 5-Amino-4-methyl-2-nitrobenzoic acid

Substitution: 5-Methoxy-4-methyl-2-nitrobenzoic acid

Esterification: Methyl 5-chloro-4-methyl-2-nitrobenzoate

Scientific Research Applications

5-Chloro-4-methyl-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-nitrobenzoic acid is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The chlorine and methyl groups influence the compound’s reactivity and interaction with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural analogs, emphasizing substituent positions, molecular properties, and applications:

Key Findings from Comparative Analysis

Electronic Effects :

- The methyl group (electron-donating) in this compound likely increases electron density at the aromatic ring compared to fluoro (electron-withdrawing) analogs like 5-Chloro-4-fluoro-2-nitrobenzoic acid. This affects acidity (pKa) and reactivity in electrophilic substitution .

- The nitro group at the 2-position enhances acidity compared to isomers with nitro at the 3- or 4-positions (e.g., 3-Nitro-4-chlorobenzoic acid) .

Solubility and Crystallization: Polar substituents (e.g., -COOH, -NO₂) improve solubility in polar solvents. The methoxy group in 2-Chloro-5-methoxy-4-nitrobenzoic acid enhances solubility in aprotic solvents like DMSO . Hydrogen-bonding patterns, as analyzed via graph set theory (), differ significantly between analogs. For example, 3-Nitro-4-chlorobenzoic acid forms robust hydrogen-bonded networks due to adjacent substituents .

Applications :

- 3-Nitro-4-chlorobenzoic acid is a key intermediate in anticoagulants (dabigatran) and tyrosine kinase inhibitors (nintedanib) .

- Fluoro-substituted analogs (e.g., 5-Chloro-4-fluoro-2-nitrobenzoic acid) are explored in agrochemicals due to enhanced metabolic stability .

Safety and Handling: Substituent positions influence hazards.

Biological Activity

5-Chloro-4-methyl-2-nitrobenzoic acid (C₈H₈ClNO₄) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly in cancer therapy and as an antimicrobial agent.

1. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

- MCF-7 (human breast cancer)

- HCT-116 (human colorectal carcinoma)

- A549 (human lung carcinoma)

In vitro assays have demonstrated that this compound can induce apoptosis in these cell lines. For instance, treatment with this compound resulted in significant reductions in cell viability, with IC₅₀ values indicating potent antiproliferative activity (Table 1).

| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HCT-116 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | DNA intercalation |

2. Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies indicate effectiveness against various bacterial strains and fungi, making it a candidate for the development of new antimicrobial agents. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

1. Interaction with DNA

Research has shown that this compound can intercalate with DNA, leading to structural changes that inhibit replication and transcription processes. This property is crucial in its anticancer activity, as it prevents cancer cells from proliferating.

2. Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are vital in neurotransmitter regulation, and their inhibition may provide therapeutic benefits in neurodegenerative diseases.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Cancer Cell Lines : A study published in MDPI demonstrated that this compound significantly reduced cell viability in MCF-7 and HCT-116 cells after 48 hours of treatment, with apoptosis confirmed through flow cytometry analysis .

- Antimicrobial Efficacy : Another research effort assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties .

- Mechanistic Insights : A recent investigation into the molecular mechanisms revealed that the compound induces oxidative stress in cancer cells, leading to programmed cell death via mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.